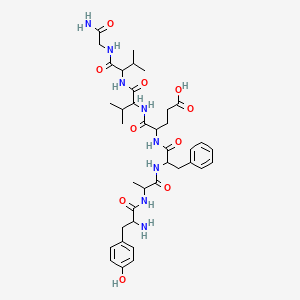

Deltorphin-II

Description

Properties

IUPAC Name |

4-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-5-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNBRHVOPFWRRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54N8O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Deltorphin-II: A Technical Guide for Researchers

Abstract

Deltorphins, a class of heptapeptides isolated from the skin secretions of the Amazonian frog Phyllomedusa bicolor, are among the most potent and selective agonists for the δ-opioid receptor. Their unique structure, featuring a D-amino acid at the second position, confers remarkable receptor affinity and selectivity, making them invaluable tools in neuroscience and promising candidates for novel analgesic drug development. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Deltorphin-II. It details the experimental protocols for the collection of skin secretions, purification through high-performance liquid chromatography (HPLC), and characterization via amino acid analysis and sequencing. Furthermore, this document outlines the methodology for assessing the biological activity of this compound through radioligand binding assays and illustrates its signaling pathway. Quantitative data are presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The quest for novel therapeutic agents has often led scientists to the rich biodiversity of the natural world. The skin of amphibians, in particular, has proven to be a treasure trove of bioactive peptides with diverse pharmacological activities. In 1989, a significant breakthrough in opioid research was the discovery of a new family of opioid peptides, named deltorphins, from the skin of the giant monkey frog, Phyllomedusa bicolor.[1][2] These peptides exhibited an exceptionally high affinity and selectivity for the δ-opioid receptor.

This compound, a prominent member of this family, is a heptapeptide (B1575542) with the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂.[1][2] A key structural feature of this compound is the presence of a D-alanine residue at the second position. This post-translational modification is crucial for its potent biological activity and stability against enzymatic degradation.[3] The high selectivity of this compound for the δ-opioid receptor makes it a valuable molecular probe for studying the physiological and pharmacological roles of this receptor, which is implicated in analgesia, mood regulation, and other neurological processes.

This guide aims to provide a detailed technical overview of the methodologies involved in the discovery and isolation of this compound from its natural source, serving as a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug discovery.

Data Presentation

Amino Acid Sequence and Physicochemical Properties

| Peptide | Sequence | Molecular Formula | Molecular Weight (Da) | Source Organism |

| This compound | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | C₃₈H₅₄N₈O₁₀ | 782.9 | Phyllomedusa bicolor |

| Deltorphin-I | Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂ | C₃₉H₅₆N₈O₁₀ | 797.0 | Phyllomedusa bicolor |

Opioid Receptor Binding Affinity

The binding affinity of this compound for different opioid receptor subtypes is a measure of its potency and selectivity. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating higher affinity.

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (μ/δ Ratio) | Reference |

| This compound | δ (delta) | 0.80 | >1250 | [4] |

| μ (mu) | >1000 | [4] | ||

| Dermorphin | δ (delta) | ~180 | ~0.0055 | [4] |

| μ (mu) | ~1 | [4] |

Experimental Protocols

Collection of Phyllomedusa bicolor Skin Secretions

The traditional method for collecting the skin secretions of Phyllomedusa bicolor is a non-lethal procedure that has been practiced by indigenous Amazonian tribes.

Materials:

-

Live Phyllomedusa bicolor frogs

-

Wooden or plastic sticks for scraping

-

Collection vials

Procedure:

-

The frog is carefully handled to minimize stress.

-

The skin of the frog is gently scraped with a stick to stimulate the release of the milky white secretion from the dermal glands.

-

The secretion is collected on the stick and can be transferred to a collection vial.

-

For laboratory use, the collected secretion can be immediately extracted or lyophilized for long-term storage.

-

The frog is released back into its habitat unharmed.

Extraction and Purification of this compound

The isolation of this compound from the crude skin secretion is a multi-step process involving extraction and multiple rounds of high-performance liquid chromatography (HPLC).

Materials:

-

Crude skin secretion of Phyllomedusa bicolor

-

Methanol

-

Centrifuge

-

Reversed-phase HPLC system

-

C18 HPLC column

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

Lyophilizer

Procedure:

-

Extraction:

-

The crude skin secretion is homogenized in methanol.

-

The mixture is centrifuged to pellet insoluble material.

-

The supernatant, containing the peptide mixture, is collected.

-

-

Initial Purification by HPLC:

-

The methanolic extract is dried and reconstituted in a minimal volume of 0.1% TFA in water.

-

The sample is loaded onto a semi-preparative C18 reversed-phase HPLC column.

-

The peptides are eluted using a linear gradient of acetonitrile in 0.1% aqueous TFA. A typical gradient is 10-60% acetonitrile over 60 minutes.

-

Fractions are collected and monitored by UV absorbance at 210-220 nm.

-

-

Bioassay-Guided Fractionation:

-

The collected fractions are screened for opioid activity using a suitable bioassay, such as a guinea pig ileum preparation or a radioligand binding assay.

-

-

Final Purification:

-

The active fractions are pooled and subjected to a second round of HPLC using a shallower acetonitrile gradient to achieve high purity.

-

The purity of the final this compound peak is confirmed by analytical HPLC.

-

-

Lyophilization:

-

The purified this compound fraction is lyophilized to obtain a white, fluffy powder.

-

Structural Characterization

3.3.1. Amino Acid Analysis

-

An aliquot of the purified peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

The resulting amino acid mixture is analyzed using an amino acid analyzer or by derivatization followed by HPLC.

3.3.2. Peptide Sequencing

-

The amino acid sequence of the purified peptide is determined by automated Edman degradation using a protein sequencer.

-

The presence of the D-amino acid can be confirmed by enzymatic digestion with a D-amino acid-specific oxidase or by chiral gas chromatography of the derivatized amino acids.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the δ-opioid receptor.

Materials:

-

Cell membranes expressing the δ-opioid receptor (e.g., from rat brain homogenates or transfected cell lines).

-

Radiolabeled ligand (e.g., [³H]DPDPE or a radiolabeled deltorphin (B1670231) analog).

-

Unlabeled this compound (competitor ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Washing buffer (cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue or cells expressing the receptor in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer.

-

-

Binding Reaction:

-

In a reaction tube, add a known concentration of the radiolabeled ligand.

-

Add increasing concentrations of unlabeled this compound.

-

Add the prepared cell membranes to initiate the binding reaction.

-

A parallel set of tubes containing an excess of a high-affinity unlabeled ligand is prepared to determine non-specific binding.

-

-

Incubation:

-

Incubate the tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold washing buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the competitor concentration and use non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Mandatory Visualizations

Caption: Workflow for the isolation and characterization of this compound.

Caption: Signaling pathway of this compound via the δ-opioid receptor.

Conclusion

The discovery and isolation of this compound from Phyllomedusa bicolor represent a significant milestone in opioid pharmacology. This potent and highly selective δ-opioid receptor agonist has not only provided a crucial tool for dissecting the complexities of the opioid system but also serves as a promising scaffold for the design of novel analgesics with potentially fewer side effects than traditional μ-opioid receptor agonists. The detailed experimental protocols and data presented in this technical guide offer a comprehensive resource for researchers aiming to explore the fascinating world of amphibian-derived bioactive peptides and their therapeutic potential. The continued investigation into the structure-activity relationships and signaling pathways of this compound and its analogs will undoubtedly pave the way for future innovations in pain management and neuroscience.

References

Deltorphin-II: A Technical Guide to its Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphins are a class of naturally occurring opioid peptides originally isolated from the skin of frogs belonging to the Phyllomedusa genus.[1] Among these, Deltorphin-II stands out as a potent and highly selective agonist for the δ-opioid receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including analgesia.[2] A defining characteristic of this compound is the presence of a D-amino acid at the second position in its sequence, which confers remarkable enzymatic stability and high receptor affinity.[3] This technical guide provides a comprehensive overview of the amino acid sequence, structure, receptor binding profile, and signaling mechanisms of this compound, along with detailed experimental protocols for its synthesis and characterization.

Amino Acid Sequence and Structure

This compound is a linear heptapeptide (B1575542) with a C-terminally amidated structure. The presence of a D-Alanine residue at position 2 is a critical structural feature that distinguishes it from many other endogenous peptides and is essential for its high affinity and selectivity for the δ-opioid receptor.[1][4]

Primary Sequence: Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂[5][6]

Key Structural Features:

-

N-terminus: The tyrosine (Tyr) residue at the N-terminus is a common feature among opioid peptides and is crucial for their interaction with opioid receptors.

-

D-Amino Acid: The D-Alanine (D-Ala) at position 2 is vital for the peptide's biological activity and its resistance to degradation by peptidases.[3]

-

Hydrophobic Core: The sequence contains hydrophobic residues such as Phenylalanine (Phe) and Valine (Val), which play a role in receptor binding.[7]

-

C-terminus: The C-terminal glycine (B1666218) is amidated (Gly-NH₂), a modification that is also important for its activity.

Quantitative Data: Receptor Binding and Potency

This compound exhibits exceptional selectivity for the δ-opioid receptor over μ- and κ-opioid receptors. This has been quantified through various binding and functional assays.

| Ligand | Receptor Subtype | Ki (nM) | Reference |

| [D-Ala²]-Deltorphin II | δ | 1.5 | [8] |

| μ | >1000 | [8] | |

| κ | >1000 | [8] |

| Assay | Ligand | IC50 / Kd (nM) | Preparation | Reference |

| Binding Assay (Kd) | [³H][D-Ala²]deltorphin I* | 0.104 ± 0.009 | Rat brain membranes | [9] |

| Functional Assay (Keq) | [D-Ala²]deltorphin II | 0.64 ± 0.12 | Mouse vas deferens | [9] |

| Functional Assay (Keq) | [D-Ala²]deltorphin II | 118 ± 15 | Mouse vas deferens (Naloxone antagonism) | [9] |

Note: Data for the closely related [D-Ala²]deltorphin I is included for comparison.

Signaling Pathways

As a δ-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding. The receptor is coupled to inhibitory G-proteins (Gαi/o).

Activation of the δ-opioid receptor by this compound leads to:

-

G-Protein Activation: The Gαi/o subunit dissociates from the Gβγ dimer.[3]

-

Downstream Gαi/o Effects: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Downstream Gβγ Effects: The Gβγ subunit can directly modulate ion channels. It inhibits N-type and P/Q-type voltage-gated calcium channels (Ca²⁺), which reduces neurotransmitter release. It also activates G-protein-coupled inwardly rectifying potassium channels (GIRK), causing membrane hyperpolarization and a decrease in neuronal excitability.[3]

-

MAPK Pathway Activation: The δ-opioid receptor has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), through Gβγ and Ras signaling cascades.[10]

-

Other Kinase Involvement: In specific contexts, such as cardioprotection, the signaling of this compound has been shown to involve Protein Kinase Cδ (PKCδ) and Phosphatidylinositol-3-kinase (PI3-kinase).[11]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved using Fmoc-based solid-phase peptide synthesis on a Rink Amide resin to yield the C-terminally amidated peptide.[12][13]

Materials:

-

Rink Amide Resin

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5)

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Couple the first C-terminal amino acid (Fmoc-Gly-OH) using a coupling agent like HBTU/HOBt in the presence of DIPEA.[3]

-

-

Chain Elongation: Sequentially repeat the deprotection and coupling steps for each amino acid in the sequence: Val, Val, Glu, Phe, D-Ala, and Tyr.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide from the cleavage mixture using cold diethyl ether.

-

Purification: Purify the crude peptide using RP-HPLC.

Purification by RP-HPLC

Methodology:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of an aqueous solvent (e.g., 0.1% TFA in water).[3]

-

Chromatography:

-

Column: C18 stationary phase.[3]

-

Mobile Phase A: 0.1% TFA in water.[3]

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).[3]

-

-

Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% over 60 minutes).[3]

-

Detection and Fractionation: Monitor the eluate by UV absorbance at 210-220 nm and collect the fractions corresponding to the major peak.[3]

-

Analysis: Confirm the purity and identity of the collected fractions using mass spectrometry.

Receptor Binding Assay

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the δ-opioid receptor (e.g., NG108-15 cells) or from brain tissue.

-

Assay Setup: In a multi-well plate, combine the membranes, a radiolabeled δ-opioid receptor ligand (e.g., [³H]DPDPE), and varying concentrations of unlabeled this compound.[3]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-120 minutes at 25°C).[3]

-

Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.[3]

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a highly valuable molecule for opioid research due to its exceptional potency and selectivity for the δ-opioid receptor. Its unique structure, featuring a D-amino acid, provides a foundation for the design of stable and effective therapeutic peptides. The detailed protocols for its synthesis, purification, and characterization outlined in this guide serve as a framework for further investigation into its therapeutic potential and the complex mechanisms of opioid signaling.

References

- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. Deltorphin II, ala(2)- | C38H54N8O10 | CID 123795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. [D-Ala2]deltorphin II analogs with high affinity and selectivity for delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [D-Ala2]-Deltorphin II, Selective delta opioid receptor agonist (CAS 122752-16-3) | Abcam [abcam.com]

- 9. pnas.org [pnas.org]

- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Infarct-Reducing Effect of the δ2 Opioid Receptor Agonist Deltorphin II: The Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, conformation and opioid activity of deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

Deltorphin-II: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Deltorphin-II is a naturally occurring heptapeptide, first isolated from the skin of frogs from the genus Phyllomedusa. As a highly potent and selective agonist for the delta (δ)-opioid receptor, it serves as an invaluable tool in neuroscience research and presents a promising scaffold for the development of novel analgesics with potentially fewer side effects than conventional mu (μ)-opioid receptor agonists. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Core Mechanism of Action: Selective δ-Opioid Receptor Agonism

The principal mechanism of action of this compound is its high-affinity binding to and activation of the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Upon binding, this compound induces a conformational change in the receptor, which in turn activates associated intracellular heterotrimeric G-proteins, primarily of the Gi/o family. This initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and function.

The key downstream effects of this compound-mediated δ-opioid receptor activation include:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein directly inhibits the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4]

-

Modulation of Ion Channels: The dissociated βγ-subunits of the G-protein interact with and modulate the function of various ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes potassium efflux and hyperpolarization of the neuronal membrane, thereby reducing its excitability. Concurrently, the βγ-subunits inhibit N-type voltage-gated calcium channels, leading to a decrease in calcium influx, which is critical for neurotransmitter release.[5]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Activation of the δ-opioid receptor by this compound can also stimulate the MAPK signaling cascade, notably the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This pathway plays a role in mediating some of the longer-term cellular effects of opioid receptor activation, including gene expression and cellular plasticity.[6]

Quantitative Data: Binding Affinity and Functional Potency

The interaction of this compound with opioid receptors has been extensively quantified, demonstrating its high affinity and selectivity for the δ-subtype.

Table 1: Opioid Receptor Binding Affinities

| Ligand | Preparation | Receptor Subtype | Ki (nM) | Reference |

| [D-Ala2]-Deltorphin II | Rat brain membranes | δ | 1.5 | [2] |

| μ | >1000 | [2] | ||

| κ | >1000 | [2] | ||

| [D-Ala2]-Deltorphin I | Rat brain membranes | δ | 0.15 | [1] |

| μ | 2100 | [1] |

Table 2: Functional Potency Data

| Ligand | Assay | Tissue/Cell Line | Measured Effect | EC50/IC50 (nM) | Reference |

| [D-Ala2]-Deltorphin I | Mouse Vas Deferens Bioassay | Mouse Vas Deferens | Inhibition of electrically stimulated contractions | 0.28 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This competitive binding assay is employed to determine the affinity (Ki) of this compound for different opioid receptor subtypes.

Objective: To quantify the binding affinity of this compound for δ, μ, and κ-opioid receptors.

Materials:

-

Membrane preparations from tissues (e.g., rat brain) or cell lines (e.g., HEK293, CHO) expressing the opioid receptor of interest.

-

Radioligand (e.g., [³H]-naltrindole for δ-receptors, [³H]-DAMGO for μ-receptors, [³H]-U69,593 for κ-receptors).

-

Unlabeled this compound.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in an ice-cold lysis buffer containing protease inhibitors. Centrifuge the homogenate to pellet the membranes, wash the pellet, and resuspend in binding buffer. Determine the protein concentration of the membrane suspension.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (10-20 µg of protein per well), a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled antagonist (e.g., 10 µM naloxone).

-

Incubation: Incubate the plate for 90 minutes at 25°C with gentle agitation to reach binding equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation by an agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins via the δ-opioid receptor.

Materials:

-

Cell membranes from cells expressing the δ-opioid receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Guanosine diphosphate (B83284) (GDP).

-

This compound at various concentrations.

Procedure:

-

Incubation: In an assay buffer, incubate the cell membranes with varying concentrations of this compound, a fixed concentration of GDP, and [³⁵S]GTPγS.

-

Filtration: After incubation, terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins retained on the filters using a scintillation counter.

-

Data Analysis: Generate a dose-response curve by plotting the amount of bound [³⁵S]GTPγS against the concentration of this compound. Calculate the EC50 and Emax from this curve.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways initiated by this compound and a typical experimental workflow.

Caption: this compound Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

Deltorphin-II: A Technical Guide to a Highly Selective Delta-Opioid Receptor Agonist

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Deltorphins are a class of naturally occurring opioid peptides with an exceptionally high affinity and selectivity for the delta (δ)-opioid receptor.[1][2][3] Originally isolated from the skin of frogs from the genus Phyllomedusa, these peptides are invaluable tools in neuroscience and pharmacology.[1][3][4] This guide focuses on [D-Ala²]deltorphin II, a prominent member of this family, detailing its receptor binding profile, functional activity, signaling mechanisms, and the experimental protocols essential for its characterization. A key structural feature of deltorphins is the presence of a D-amino acid at the second position, which is crucial for their potent biological activity and stability against enzymatic degradation.[3]

Core Properties of [D-Ala²]deltorphin II

[D-Ala²]deltorphin II is a linear heptapeptide (B1575542) with the amino acid sequence Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂.[5][6][7] It is recognized as one of the most selective natural agonists for the δ-opioid receptor.[8] This high selectivity makes it a critical tool for investigating the physiological and pharmacological roles of the δ-opioid system, which is implicated in pain modulation, mood regulation, and addiction.[9][10]

Quantitative Data: Receptor Binding and Functional Potency

The affinity and selectivity of deltorphin (B1670231) peptides are determined through radioligand binding assays, while their functional potency is assessed using assays like the mouse vas deferens (MVD) bioassay or GTPγS binding. Affinity is quantified by the inhibition constant (Kᵢ), where a lower value indicates higher affinity.[1] Selectivity is often expressed as a ratio of Kᵢ values for different opioid receptors (e.g., Kᵢ μ / Kᵢ δ).[1]

Table 1: Opioid Receptor Binding Affinity of Deltorphin II and Related Peptides

| Compound | Receptor Subtype | Binding Affinity (Kᵢ in nM) | Selectivity (Kᵢ μ / Kᵢ δ) | Source |

|---|---|---|---|---|

| [D-Ala²]deltorphin II | δ (Delta) | 0.13 | High δ-selectivity | [1] |

| μ (Mu) | High nM range | [1] | ||

| [D-Ala²]deltorphin I | δ (Delta) | - | 1388 | [1][11] |

| μ (Mu) | - | [1] |

| [D-Ala²,Phe(p-NCS)³]deltorphin I | δ (Delta) | 83 | High δ-selectivity |[1] |

Note: A dash (-) indicates data was not available in the cited sources.

Signaling Pathways

Deltorphin-II exerts its effects by activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves coupling to inhibitory G-proteins (Gαi/o).[3] Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit can directly modulate ion channels, such as inhibiting N-type and P/Q-type voltage-gated calcium channels (reducing neurotransmitter release) and activating G-protein-coupled inwardly rectifying potassium channels (GIRK), which leads to neuronal hyperpolarization.[3]

Structure-Activity Relationship (SAR)

The structure of deltorphins is critical for their high delta-receptor affinity and selectivity. The N-terminal tripeptide, Tyr-D-Xaa-Phe, is considered the "message" domain, essential for interacting with both μ- and δ-opioid sites.[4][12] The C-terminal region acts as the "address" domain, conferring the high δ-selectivity by increasing affinity for δ-sites and decreasing it for μ-sites.[12] Specifically, negatively charged side chains in the C-terminal region can inhibit μ-receptor binding and enhance δ-selectivity.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound's pharmacological profile.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the δ-opioid receptor.[13]

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat brain) or cultured cells expressing the δ-opioid receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[13][14]

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.[13][15]

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating centrifugation to remove endogenous ligands.[1][13]

-

Resuspend the final pellet in an appropriate binding buffer and determine the protein concentration using a standard assay (e.g., BCA assay).[1][13]

-

-

Competitive Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a selective δ-opioid radioligand (e.g., [³H]-naltrindole) with the prepared membranes (10-20 µg protein/well).[10][13]

-

Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).[13]

-

Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled antagonist like naloxone).[13][14]

-

Incubate the mixture at a specified temperature (e.g., 25°C or 30°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.[1][13]

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters (pre-treated with polyethylenimine to reduce non-specific binding) using a cell harvester.[1][14]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13][14]

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[9][13]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.[9]

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to determine the IC₅₀ (half-maximal inhibitory concentration), which can then be converted to the Kᵢ value.[1]

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor binding by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[15][16]

Methodology:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup:

-

In a 96-well plate, add assay buffer, GDP (typically 10-100 µM), the membrane preparation, and serial dilutions of this compound.[15]

-

Include a vehicle control and a known full agonist as a positive control.

-

For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).[15]

-

Pre-incubate the plate at 30°C for approximately 15 minutes.[15]

-

-

Reaction and Incubation:

-

Termination and Detection:

-

Data Analysis:

-

Subtract non-specific binding to obtain specific binding.

-

Plot specific binding against the log concentration of this compound to determine EC₅₀ (potency) and Eₘₐₓ (efficacy).[16]

-

cAMP Functional Assay

This assay measures the functional consequence of δ-opioid receptor activation—the inhibition of adenylyl cyclase activity.[10]

Methodology:

-

Cell Culture: Culture cells expressing the δ-opioid receptor (e.g., CHO-DOR or HEK293 cells) in appropriate media and seed them into multi-well plates.[10][17]

-

Assay Procedure:

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin (B1673556) to increase basal intracellular cAMP levels.[10]

-

Add varying concentrations of this compound or control compounds.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[10]

-

-

cAMP Measurement:

-

Data Analysis:

-

Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC₅₀ value.

-

In Vivo Antinociception Assay (Mouse Tail-Flick Test)

This behavioral test assesses the analgesic effect of a compound by measuring the latency of a mouse to withdraw its tail from a noxious heat source.[2][18]

Methodology:

-

Animal Acclimation: Acclimate mice to the testing environment and handling to minimize stress.[2]

-

Baseline Measurement: Determine a baseline tail-flick latency for each mouse by applying a focused beam of light to its tail and measuring the withdrawal time. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[2]

-

Compound Administration: Administer this compound via the desired route (e.g., intracerebroventricular, i.c.v., or intrathecal, i.t.).[18][19]

-

Post-Treatment Measurement: Measure the tail-flick latency at specific time points after administration (e.g., 10, 20, 40, 60 minutes).[2][18]

-

Data Analysis:

-

Convert latency times to a percentage of the maximum possible effect (%MPE).

-

Analyze the data to determine the dose-response relationship and calculate the ED₅₀ (median effective dose).[2] Studies have shown that i.c.v. administration of [D-Ala²]deltorphin II produces a potent, dose-related antinociceptive effect, with maximal effects observed around 10 minutes post-injection.[18][20] This effect is antagonized by selective δ-opioid antagonists, confirming its mechanism of action.[18][19]

-

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [D-Ala2]-Deltorphin II | delta Opioid Receptor Agonists: R&D Systems [rndsystems.com]

- 6. peptide.com [peptide.com]

- 7. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of the delta-opioid-selective agonists, deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antinociceptive effects of [D-Ala2]deltorphin II, a highly selective delta agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Spinal antinociceptive effects of [D-Ala2]deltorphin II, a novel and highly selective delta-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. apexbt.com [apexbt.com]

The High Fidelity of Deltorphin-II: A Technical Guide to its Opioid Receptor Binding Affinity

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of Deltorphin-II for the delta (δ), mu (μ), and kappa (κ) opioid receptors. This compound, a naturally occurring heptapeptide, exhibits a remarkable and potent selectivity for the δ-opioid receptor, a characteristic that has positioned it as a critical tool in pharmacological research and a person of interest in the development of novel analgesics with potentially fewer side effects than traditional μ-opioid agonists.[1][2]

Executive Summary

This compound demonstrates a profoundly high binding affinity and selectivity for the δ-opioid receptor.[1][3] Its affinity for the μ- and κ-opioid receptors is significantly lower, establishing it as one of the most selective endogenous δ-opioid agonists known.[4][5] This guide presents the quantitative binding data, detailed experimental methodologies for assessing binding and function, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound is most commonly quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50) in radioligand binding assays. A lower value indicates a higher binding affinity.[6] The following table summarizes the binding affinity of this compound for the δ, μ, and κ opioid receptors.

| Peptide | Receptor Subtype | Binding Affinity (Ki/IC50, nM) | Selectivity Ratio (μ/δ) |

| This compound | δ (delta) | 0.80 [4] | >1250 [4] |

| μ (mu) | >1000[4] | ||

| κ (kappa) | Low Affinity |

Note: The selectivity ratio is calculated as the Ki or IC50 for the μ receptor divided by the Ki or IC50 for the δ receptor. A higher ratio signifies greater δ selectivity.[4] Data for the κ receptor often indicates negligible affinity and is not always quantified in direct comparison studies.

Experimental Protocols

The characterization of this compound's binding affinity and functional activity relies on a suite of in vitro assays. The following are detailed protocols for the key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for δ, μ, and κ opioid receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human δ, μ, or κ opioid receptor (e.g., CHO or HEK293 cells).[7]

-

Radioligand: A high-affinity, receptor-subtype-selective radiolabeled ligand (e.g., [³H]naltrindole for δ receptors).[1]

-

This compound

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

-

Glass fiber filters, pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target opioid receptor in an ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris, followed by a high-speed centrifugation to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.[4]

-

Assay Setup: In reaction tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.[1]

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[1]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.[4]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[4]

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding.[8]

Objective: To determine the potency (EC50) and efficacy of this compound in activating G proteins at the δ-opioid receptor.

Materials:

-

Cell membranes expressing the δ-opioid receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

This compound.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and NaCl.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Reaction: In a reaction tube, combine the cell membranes, GDP (to ensure G proteins are in their inactive state), and varying concentrations of this compound.[4]

-

Initiation: Add [³⁵S]GTPγS to initiate the reaction.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of this compound to determine the EC50 value.

cAMP Inhibition Assay

This functional assay measures the downstream effect of δ-opioid receptor activation, which is coupled to an inhibitory G protein (Gi/o) that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

Objective: To determine the potency (IC50) of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

Whole cells expressing the δ-opioid receptor (e.g., CHO-DOR cells).[1]

-

Forskolin (B1673556) (an adenylyl cyclase activator).[1]

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[1]

Procedure:

-

Cell Culture and Plating: Culture and seed the cells in multi-well plates.[1]

-

Forskolin Stimulation: Pre-treat the cells with forskolin to elevate basal cAMP levels.[1]

-

Peptide Treatment: Add varying concentrations of this compound to the cells.[1]

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 30 minutes).[1]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.[1]

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the IC50 value.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Caption: this compound Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Caption: cAMP Inhibition Assay Workflow.

Conclusion

The data and methodologies presented in this technical guide underscore the exceptional binding affinity and selectivity of this compound for the δ-opioid receptor. This high fidelity makes it an invaluable molecular probe for elucidating the physiological and pathological roles of the δ-opioid system. For researchers and drug development professionals, a thorough understanding of these binding characteristics and the protocols to assess them is fundamental to advancing the field of opioid pharmacology and developing safer, more targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Endogenous Signaling Pathways Activated by Deltorphin-II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous signaling pathways activated by Deltorphin-II, a naturally occurring opioid peptide with exceptionally high affinity and selectivity for the delta-opioid receptor (DOR). This compound, originally isolated from the skin of Phyllomedusa bicolor frogs, serves as a critical tool in neuroscience and pharmacology for elucidating the physiological roles of the DOR and for the development of novel therapeutics with potentially improved side-effect profiles compared to traditional mu-opioid receptor (MOR) agonists.[1]

This document details the quantitative binding and functional characteristics of this compound, outlines the experimental methodologies used to determine these properties, and illustrates the key signaling cascades initiated upon its binding to the DOR.

Core Concepts: Receptor Binding Affinity and Selectivity

This compound is a heptapeptide (B1575542) with the sequence Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2. The presence of a D-alanine at the second position is a defining feature that contributes to its potent biological activity and stability against enzymatic degradation.[2] Its pharmacological effects are primarily mediated through its interaction with the DOR, a G protein-coupled receptor (GPCR).[2]

The affinity and selectivity of a ligand for its receptor are fundamental parameters in pharmacology.

-

Affinity (Ki): The inhibition constant (Ki) quantifies the strength of the binding interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity.[3]

-

Selectivity: This describes the preferential binding of a ligand to one receptor subtype over others. It is often expressed as a ratio of the Ki values for different receptors.[3]

The binding characteristics of this compound have been determined through competitive radioligand binding assays. The following table summarizes its affinity for the delta (δ), mu (μ), and kappa (κ) opioid receptors.

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (μ/δ Ratio) | Source |

| [D-Ala2]this compound | δ (delta) | 0.13 - 1.5 | >769 | [4][5] |

| [D-Ala2]this compound | μ (mu) | >1000 | - | [5] |

| [D-Ala2]this compound | κ (kappa) | >1000 | - | [5] |

Note: Selectivity ratio calculated using the lowest reported δ Ki and the μ Ki from the same source.

Endogenous Signaling Pathways

Upon binding to the DOR, this compound induces conformational changes in the receptor, leading to the activation of intracellular signaling cascades. These can be broadly categorized into canonical G protein-dependent pathways and non-canonical G protein-independent pathways, primarily involving β-arrestins.

The DOR primarily couples to inhibitory G proteins of the Gi/o family.[2] Activation of the DOR by this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating several downstream events.[2]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and modulates the activity of various ion channels. It inhibits N-type and P/Q-type voltage-gated calcium channels (Ca2+), which reduces neurotransmitter release.[2] It also activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in neuronal excitability.[2][6]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound binding can also trigger the activation of the MAPK cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is implicated in longer-term cellular processes such as gene expression and cell survival.[2][7][8] Recent studies have also implicated the involvement of Protein Kinase Cδ (PKCδ) and Phosphatidylinositol-3-Kinase (PI3-Kinase) in this compound-mediated signaling.[7][8]

In addition to G protein coupling, agonist-bound DOR can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2).[9][10] β-arrestin recruitment can lead to several outcomes:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor. It also acts as an adaptor protein, targeting the receptor for internalization via clathrin-coated pits.[10]

-

Signal Transduction: β-arrestins can also act as signal transducers themselves, initiating signaling cascades independently of G proteins. This can include the activation of MAPK pathways.

Some evidence suggests that certain deltorphins may be "G protein biased," showing a lower propensity to recruit β-arrestin compared to other δOR agonists.[11] This biased agonism is an area of intense research, as it may be possible to develop ligands that selectively activate therapeutic pathways (e.g., G protein-mediated analgesia) while avoiding pathways associated with adverse effects like tolerance, which has been linked to β-arrestin recruitment.[11][12]

Quantitative Functional Activity

The functional consequences of this compound binding are quantified using various in vitro assays.

| Assay Type | Parameter | Value | Cell Line/Tissue | Source |

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 6.3 | - | [13] |

| cAMP Inhibition | EC₅₀ (nM) | 0.36 | - | [13] |

Note: EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that gives half of the maximal response.

The data indicates that this compound is a potent agonist at the DOR, capable of robustly activating G-protein signaling, which leads to strong inhibition of adenylyl cyclase.[11]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's pharmacological properties.

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the DOR.[4][14]

Objective: To determine the Ki of this compound for the δ-opioid receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cultured cells expressing the DOR in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).[4][14]

-

Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[14][15]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.[4]

-

Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration.[4][14]

-

-

Competitive Binding:

-

In a 96-well plate, incubate a fixed concentration of a radiolabeled DOR ligand (e.g., [³H]-naltrindole) with the prepared membranes.[6][14]

-

Add increasing concentrations of unlabeled this compound to compete for binding.

-

Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled antagonist like naloxone).[16]

-

Incubate the plate at a specific temperature (e.g., 25-30°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.[4][14]

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.[16]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14][16]

-

Measure the radioactivity retained on the filters using a scintillation counter.[6]

-

-

Data Analysis:

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a direct downstream effect of Gi/o protein activation.[17]

Objective: To determine the potency (EC₅₀/IC₅₀) of this compound in inhibiting cAMP production.

Methodology:

-

Cell Culture: Culture cells stably expressing the DOR (e.g., CHO-DOR or HEK293-DOR) in appropriate media and seed them into 96- or 384-well plates.[17]

-

Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.[17]

-

Immediately add varying concentrations of this compound to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.[17]

-

-

cAMP Measurement:

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

-

Determine the IC₅₀ or EC₅₀ value from the resulting concentration-response curve.[17]

-

This assay quantifies the recruitment of β-arrestin to the activated DOR, providing insight into the potential for receptor desensitization, internalization, and biased signaling.

Objective: To measure the potency and efficacy of this compound in recruiting β-arrestin 2.

Methodology (using PathHunter assay as an example):

-

Cell Line: Use a commercially available cell line (e.g., CHO) engineered to express the DOR fused to a fragment of β-galactosidase and β-arrestin 2 fused to the complementing enzyme fragment (PathHunter CHO-OPRD β-arrestin 2 cells).[18]

-

Cell Plating: Seed the cells into a 384-well white, clear-bottom plate.[18][19]

-

Agonist Stimulation:

-

Add varying concentrations of this compound to the cells.

-

Incubate for a specified time (e.g., 90 minutes) at 37°C.[18]

-

-

Detection:

-

Add the PathHunter detection reagent, which contains the substrate for the complemented β-galactosidase enzyme.

-

Incubate for 60 minutes to allow for signal development.[18]

-

-

Measurement and Analysis:

-

Measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the amount of β-arrestin 2 recruited to the DOR.

-

Plot the luminescence against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀.[18]

-

Conclusion

This compound is a highly potent and selective δ-opioid receptor agonist that activates a complex network of intracellular signaling pathways. Its primary mechanism involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, which collectively contribute to its analgesic and other physiological effects. Furthermore, this compound induces β-arrestin recruitment, a process critical for receptor desensitization, internalization, and potentially biased signaling. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and the development of novel δ-opioid receptor-targeted therapeutics. A thorough understanding of these distinct signaling cascades is paramount for designing drugs with optimized efficacy and minimized adverse effects.

References

- 1. Spinal antinociceptive effects of [D-Ala2]deltorphin II, a novel and highly selective delta-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. [D-Ala2]-Deltorphin II, Selective delta opioid receptor agonist (CAS 122752-16-3) | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. The Infarct-Reducing Effect of the δ2 Opioid Receptor Agonist Deltorphin II: The Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Infarct-Reducing Effect of the δ2 Opioid Receptor Agonist Deltorphin II: The Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. G Protein independent phosphorylation and internalization of the δ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. β‐Arrestin 2 dependence of δ opioid receptor agonists is correlated with alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

The Dance of Specificity: A Technical Guide to the Structure-Activity Relationship of Deltorphin-II and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Deltorphin-II, a naturally occurring heptapeptide (B1575542) opioid isolated from the skin of frogs of the Phyllomedusa genus, stands out for its exceptional affinity and selectivity for the delta (δ)-opioid receptor. This remarkable specificity has made it a valuable molecular tool for probing the intricacies of the opioid system and a promising scaffold for the development of novel analgesics with potentially fewer side effects than traditional mu (μ)-opioid receptor agonists. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound and its analogs, providing a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Principles of this compound's Bioactivity

The peptide sequence of [D-Ala²]deltorphin II is Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂. The high δ-opioid receptor selectivity and affinity of this compound and its analogs are not dictated by a single amino acid but rather by a synergistic interplay of key structural features. The N-terminal tripeptide, Tyr-D-Xaa-Phe, is a common motif in opioid peptides, essential for engaging the receptor. However, the C-terminal residues are crucial in conferring the high δ-selectivity that distinguishes deltorphins from other opioid peptides like dermorphin, which is μ-selective.[1][2]

Key SAR insights include:

-

The D-Amino Acid at Position 2: The presence of a D-amino acid, typically D-Alanine or D-Methionine, at the second position is critical for opioid activity. Analogs with an L-amino acid at this position exhibit significantly reduced potency.[3]

-

Hydrophobicity at Positions 5 and 6: The valine residues at positions 5 and 6 play a significant role in δ-affinity and selectivity. Increasing the hydrophobicity at these positions, for instance, by substituting with Isoleucine, can lead to analogs with even higher δ-affinity.[4]

-

The Phenylalanine at Position 3: Modifications to the phenylalanine at position 3, such as halogenation, have been shown to influence binding affinity. A direct correlation has been observed between the size of the halogen substituent at the para position and the affinity for the δ-opioid receptor.[5]

-

The C-Terminal Carboxamide: The amidation of the C-terminal glycine (B1666218) is a common feature among naturally occurring bioactive peptides and is important for activity.

Quantitative Analysis of this compound Analogs

The following tables summarize the binding affinities (Ki) and, where available, the functional activities (EC50 or IC50) of this compound and a selection of its analogs for the μ, δ, and κ-opioid receptors. This quantitative data provides a clear comparison of the impact of specific structural modifications.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Analogs

| Compound | Sequence | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Selectivity (μKi/δKi) |

| [D-Ala²]deltorphin II | Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂ | >1000 | 1.5 | >1000 | >667 |

| [Ile⁵,⁶]DL-II | Tyr-D-Ala-Phe-Glu-Ile-Ile-Gly-NH₂ | - | - | - | - |

| [p-F-Phe³][Ile⁵,⁶]DL-II | Tyr-D-Ala-p-F-Phe-Glu-Ile-Ile-Gly-NH₂ | 1300 | 0.43 | 12000 | 3023 |

| [p-Cl-Phe³][Ile⁵,⁶]DL-II | Tyr-D-Ala-p-Cl-Phe-Glu-Ile-Ile-Gly-NH₂ | 1400 | 0.28 | 13000 | 5000 |

| [p-Br-Phe³][Ile⁵,⁶]DL-II | Tyr-D-Ala-p-Br-Phe-Glu-Ile-Ile-Gly-NH₂ | 1200 | 0.21 | 11000 | 5714 |

| [p-I-Phe³][Ile⁵,⁶]DL-II | Tyr-D-Ala-p-I-Phe-Glu-Ile-Ile-Gly-NH₂ | 1100 | 0.16 | 10000 | 6875 |

Data for halogenated analogs from[5]. A dash (-) indicates data not available in the cited sources.

Experimental Protocols: A Methodological Deep Dive

Accurate and reproducible experimental data are the bedrock of SAR studies. This section provides detailed methodologies for key in vitro and in vivo assays used to characterize this compound and its analogs.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a this compound analog for the μ, δ, and κ-opioid receptors.

Materials:

-

Receptor source: Cell membranes from CHO or HEK293 cells stably expressing the human opioid receptor subtypes, or rat brain homogenates.[6]

-

Radioligands: [³H]DAMGO (μ-selective), [³H]DPDPE or [³H]Naltrindole (δ-selective), [³H]U-69,593 (κ-selective).[6]

-

Test compound: this compound analog.

-

Non-specific binding control: Naloxone (10 µM).[6]

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.[7]

-

Filtration apparatus: Cell harvester with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes or prepare fresh from tissue homogenates on ice. Resuspend in ice-cold assay buffer to a final protein concentration of 100-200 µ g/well .[7]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[7]

-

Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.[7]

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the this compound analog, and membrane suspension.[7]

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[7]

-

Filtration: Rapidly terminate the binding by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.[7]

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[7]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the analog that inhibits 50% of specific binding) from the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of a this compound analog in activating G-proteins via the δ-opioid receptor.

Materials:

-

Receptor source: Cell membranes expressing the δ-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound: this compound analog.

-

Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[9]

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following: assay buffer, GDP (typically 10-100 µM), varying concentrations of the this compound analog, and cell membranes.[10]

-

Initiation: Add [³⁵S]GTPγS to initiate the reaction.

-

Incubation: Incubate at 30°C for 30-60 minutes.[9]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the filter-bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the analog to determine the EC50 and Emax values.

In Vivo Analgesia Assay: Tail-Flick Test

This assay assesses the analgesic properties of a compound in animal models by measuring the latency to a nociceptive response.

Objective: To evaluate the antinociceptive effect of a this compound analog.

Materials:

-

Male Swiss-Webster mice or Sprague-Dawley rats.

-

Tail-flick apparatus with a radiant heat source.[11]

-

Animal restrainers.

-

Test compound: this compound analog, dissolved in a suitable vehicle.

-

Vehicle control.

-

Positive control (e.g., morphine).

Procedure:

-

Acclimation: Acclimate the animals to the testing room and the restrainers for at least 30 minutes before the experiment.[12]

-

Baseline Latency: Gently place the animal in the restrainer and position its tail over the radiant heat source. Measure the time it takes for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[12][13]

-

Compound Administration: Administer the this compound analog, vehicle, or positive control via the desired route (e.g., intracerebroventricularly, intravenously).

-

Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), measure the tail-flick latency again.

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Visualizing the Molecular Mechanisms

Understanding the signaling pathways initiated by this compound binding to the δ-opioid receptor is crucial for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflow.

This compound Signaling Pathway

This compound, upon binding to the δ-opioid receptor (a G-protein coupled receptor), primarily activates inhibitory G-proteins (Gi/o).[8] This initiates a signaling cascade that leads to the modulation of various downstream effectors, ultimately resulting in the cellular response.

Caption: this compound signaling cascade via the δ-opioid receptor.

Experimental Workflow for SAR Studies

The systematic evaluation of this compound analogs involves a logical progression of experiments, from initial binding studies to in vivo efficacy assessment.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, conformation and opioid activity of deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [D-Ala2]deltorphin II analogs with high affinity and selectivity for delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacology of Halogenated δ-Opioid-Selective [D-Ala2]Deltorphin II Peptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Assay in Summary_ki [bdb99.ucsd.edu]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. diacomp.org [diacomp.org]

- 12. web.mousephenotype.org [web.mousephenotype.org]

- 13. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

In Vivo Antinociceptive Efficacy of Deltorphin-II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo antinociceptive effects of Deltorphin-II, a highly selective delta-opioid receptor agonist. This compound, a naturally occurring heptapeptide (B1575542) isolated from the skin of frogs from the Phyllomedusa genus, has garnered significant interest for its potent pain-relieving properties.[1][2] This document summarizes key quantitative data from preclinical studies, details common experimental protocols for assessing its analgesic effects, and visualizes the underlying signaling pathways and experimental workflows.

Core Efficacy Data of this compound

This compound exhibits robust antinociceptive effects across various animal models of pain. Its potency and efficacy are often compared to other well-characterized opioid agonists. The following tables summarize the quantitative data from key in vivo studies.

Table 1: Comparative Antinociceptive Potency in the Mouse Tail-Flick Test (Intracerebroventricular Administration)

| Compound | Relative Potency | Duration of Action | Antagonism |

| [D-Ala2]this compound | ~13-fold more potent than DPDPE; Equipotent with Morphine | 40-60 minutes | Blocked by ICI 174,864 (δ-antagonist); Not blocked by β-funaltrexamine (μ-antagonist) |

| DPDPE | Reference | - | Blocked by ICI 174,864 (δ-antagonist); Not blocked by β-funaltrexamine (μ-antagonist) |

| Morphine | Reference | - | Blocked by β-funaltrexamine (μ-antagonist); Not blocked by ICI 174,864 (δ-antagonist) |

Data sourced from studies characterizing the antinociceptive actions of [D-Ala2]this compound following intracerebroventricular (i.c.v.) administration in the mouse tail-flick test.[3][4][5]

Table 2: Antinociceptive Effects of Intrathecal this compound in the Rat Tail-Flick Test

| Compound | Route of Administration | Duration of Action | Antagonism |

| [D-Ala2]this compound | Intrathecal | 10-60 minutes (dose-dependent) | Completely abolished by naltrindole (B39905) (δ-antagonist) |

| Dermorphin | Intrathecal | 20-120 minutes | - |

This data highlights the involvement of spinal delta-opioid receptors in the analgesic activity of this compound.[1]

Table 3: Efficacy of Deltorphin (B1670231) Analogs in the Mouse Formalin Test (Subcutaneous Administration)

| Compound | Effect on Phase 1 (Acute Pain) | Effect on Phase 2 (Inflammatory Pain) | Antagonism |

| [nBuG6]DLT | Dose-dependent inhibition (≥0.02 µmol/kg) | Dose-dependent inhibition (≥0.02 µmol/kg) | Antagonized by naltrindole (δ-antagonist); Not antagonized by naloxone (B1662785) (μ-antagonist) |

| [isoBuG6]DLT | No inhibition | Potent inhibition | Antagonized by naltrindole (δ-antagonist); Not antagonized by naloxone (μ-antagonist) |

| Morphine | Dose-dependent inhibition (≥0.01 µmol/kg) | Dose-dependent inhibition (≥0.01 µmol/kg) | - |

These findings suggest that the antinociceptive effects of these Deltorphin analogs are mediated via delta-receptors.[6]

Signaling and Experimental Frameworks

The antinociceptive effects of this compound are initiated by its binding to and activation of delta-opioid receptors, which are G-protein coupled receptors. This interaction triggers a cascade of intracellular events leading to the modulation of neuronal excitability and a reduction in the transmission of pain signals.

References

- 1. Spinal antinociceptive effects of [D-Ala2]deltorphin II, a novel and highly selective delta-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deltorphin - Wikipedia [en.wikipedia.org]

- 3. Antinociceptive effects of [D-Ala2]deltorphin II, a highly selective delta agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]